

Urease-IN-17 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide: Urease-IN-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Urease-IN-17**, a notable inhibitor of the urease enzyme. This document details its chemical properties, biological activity, and the methodologies used for its evaluation, offering valuable insights for researchers in drug discovery and related fields.

Core Compound Data

Urease-IN-17 is a biscoumarin derivative identified as a potent inhibitor of urease. Its fundamental properties are summarized below.

Property	Value
CAS Number	4322-58-1
Molecular Weight	446.84 g/mol
Molecular Formula	C25H15ClO6
IC50	84 μM against Jack Bean Urease
Class	Biscoumarin

Experimental Protocols



The evaluation of **Urease-IN-17**'s inhibitory effect on urease is primarily conducted through a well-established in vitro urease inhibition assay.

Urease Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the reduction in urease activity. The protocol outlined here is based on the indophenol method, which detects the ammonia produced from the enzymatic hydrolysis of urea.

Materials:

- Jack Bean Urease (e.g., Sigma-Aldrich)
- Urea
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Test compound (Urease-IN-17) dissolved in a suitable solvent (e.g., DMSO)
- Thiourea (as a standard inhibitor)
- Phenol reagent (e.g., containing sodium nitroprusside)
- Alkali reagent (e.g., sodium hypochlorite in sodium hydroxide)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare all solutions in the appropriate phosphate buffer.
- Assay Mixture Preparation: In a 96-well plate, combine 25 μL of the Jack Bean Urease enzyme solution and 55 μL of phosphate buffer containing 100 mM urea.
- Inhibitor Addition: Add 5 μL of the test compound (Urease-IN-17) at various concentrations to the assay mixture. For the positive control, use thiourea, and for the negative control, add the solvent used to dissolve the test compound.



- Incubation: Incubate the reaction mixture at 30°C for 15 minutes.
- Colorimetric Reaction: Following incubation, add 45 μL of phenol reagent and 70 μL of alkali reagent to each well to stop the enzymatic reaction and initiate the colorimetric reaction for ammonia detection.
- Second Incubation: Incubate the plate for an additional 50 minutes at 37°C to allow for color development.
- Absorbance Measurement: Measure the absorbance at a wavelength of 630 nm using a microplate reader.
- Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

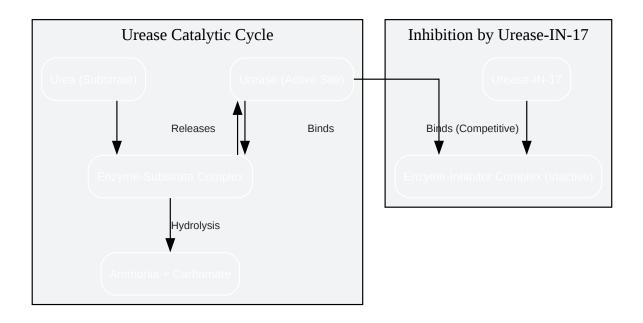
• IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Urease-IN-17, as a biscoumarin, functions as a competitive inhibitor of the urease enzyme. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed. The interaction is believed to occur with the nickel ions present in the active site of the urease enzyme.

Below is a diagram illustrating the competitive inhibition of urease by Urease-IN-17.





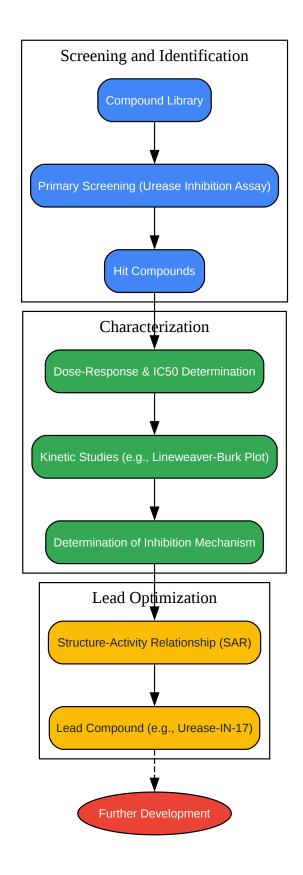
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Caption: Competitive inhibition of urease by Urease-IN-17.

Logical Workflow for Urease Inhibitor Screening

The process of identifying and characterizing urease inhibitors like **Urease-IN-17** follows a structured workflow, from initial screening to detailed mechanistic studies.





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Caption: Workflow for the discovery of urease inhibitors.



 To cite this document: BenchChem. [Urease-IN-17 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026036#urease-in-17-cas-number-and-molecular-weight]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com